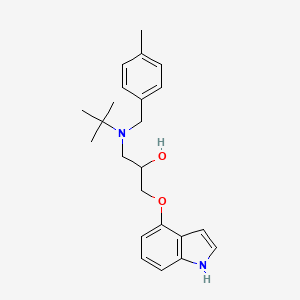
Sudoterb dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sudoterb, also known as LL3858, is an anti-tubercular drug candidate.
Applications De Recherche Scientifique
Impact on Treatment of Adolescent Drug Abusers
- A study highlighted the importance of considering psychiatric comorbidity in treating adolescent drug abusers, showing that more severe comorbidity was linked to greater family dysfunction and varied responses to treatment (Rowe, Liddle, Greenbaum, & Henderson, 2004).
Prevalence and Association of Comorbid Conditions
- A systematic review and meta-analysis revealed a strong association between SUDs and mood and anxiety disorders, indicating the importance of addressing these comorbid conditions in treatment strategies (Lai, Cleary, Sitharthan, & Hunt, 2015).
Treatment Outcomes in Comorbid SUD and PTSD
- Research on treatments for comorbid SUD and posttraumatic stress disorder (PTSD) indicates that these conditions are challenging to treat, with some models showing greater effectiveness on PTSD than SUD (Najavits & Hien, 2013).
Impact of Baseline SUD on Clinical Outcomes in Psychosis
- A study assessed the impact of baseline SUD on remission of positive symptoms in patients with first-episode psychosis, highlighting the significance of SUD in the prognosis of psychosis (Lambert et al., 2005).
Pharmacological Treatment in Schizophrenia and SUD
- An examination of pharmacological treatments for patients with schizophrenia and comorbid SUD emphasized the potential effectiveness of second-generation antipsychotics, particularly clozapine (San, Arranz, & Martínez-Raga, 2007).
Evidence-Based Treatments for SUD and Comorbidity
- A review of treatments for comorbid SUD and non-substance use disorders suggested that combinations of psychotherapies, behavioral, and pharmacological interventions offer the most effective treatment for comorbidity (Kelly, Daley, & Douaihy, 2012).
Digital Health Applications in SUD Treatment
- The National Drug Abuse Treatment Clinical Trials Network has advanced the use of digital technologies in assessing and treating SUDs, providing new insights and therapeutic tools for diverse populations with SUDs (Marsch et al., 2020).
Pharmacological Advances in Comorbid PTSD and SUD
- Research on pharmacological treatments for comorbid PTSD and SUD revealed the challenges and potential advances in medication efficacy for these co-occurring conditions (Sofuoglu, Rosenheck, & Petrakis, 2014).
Propriétés
Numéro CAS |
1044503-04-9 |
|---|---|
Nom du produit |
Sudoterb dihydrochloride |
Formule moléculaire |
C29H30Cl2F3N5O |
Poids moléculaire |
592.4882 |
Nom IUPAC |
N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H28F3N5O.2ClH/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23;;/h2-13,18-19H,14-17,20H2,1H3,(H,34,38);2*1H |
Clé InChI |
FVWAUSWEYDJAAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sudoterb HCl; Sudoterb dihydrchloride; LL3858; LL-3858; LL 3858. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)



![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)
![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)
![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)